Chdmdve

Overview

Description

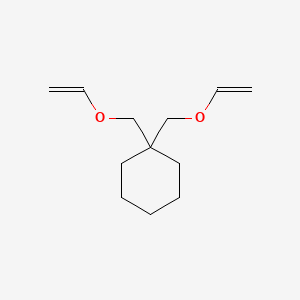

Chdmdve is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Search Result Limitations

The provided sources focus on:

None of these sources mention "Chdmdve" or structurally related compounds.

Potential Explanations for Missing Data

-

Nomenclature Issues : "this compound" may represent a typographical error, an obscure abbreviation, or a proprietary compound not indexed in public databases.

-

Specialized Applications : The compound might be experimental, unpublished, or restricted to niche industrial research.

-

Synthetic Novelty : If "this compound" is a newly synthesized molecule, peer-reviewed data may not yet exist.

Recommendations for Further Research

To address this gap, consider:

-

Verifying the Compound’s IUPAC Name : Ensure the chemical identifier is correct (e.g., checking for typos like "this compound" vs. "CH3DMV").

-

Consulting Specialized Databases :

-

Reaxys or SciFinder for proprietary chemical data.

-

PubChem or ChemSpider for structural validation.

-

-

Exploring Patent Literature : Industrial patents often disclose novel compounds before academic publication.

General Framework for Analyzing Unfamiliar Compounds

If "this compound" is confirmed as a valid compound, apply the following investigative steps:

Step 1: Structural Elucidation

| Property | Method | Example from Search Results |

|---|---|---|

| Functional Groups | IR Spectroscopy | Phenol red used to detect pH changes |

| Bond Cleavage Patterns | Mass Spectrometry | Fragmentation analysis via CGRs |

Step 2: Reactivity Profiling

Step 3: Kinetic and Mechanistic Studies

| Parameter | Tool | Example |

|---|---|---|

| Rate Laws | DoE and kinetic modeling | Cediranib synthesis optimization |

| Transition States | URVA computational analysis | CH₃ + H₂ → CH₄ reaction mechanism |

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of Chdmdve?

- Methodological Answer :

- Define measurable objectives (e.g., solubility, stability under varying conditions) and select appropriate instrumentation (e.g., NMR, HPLC) based on the compound's characteristics .

- Include control groups (e.g., inert analogs) to isolate this compound-specific effects .

- Predefine statistical thresholds (e.g., p < 0.05) and replicate trials to ensure reliability .

Q. What are the best practices for collecting and managing spectral data (e.g., NMR, IR) for this compound?

- Methodological Answer :

- Standardize data formats (e.g., JCAMP-DX for spectra) and metadata (e.g., solvent, temperature) to ensure interoperability .

- Use version-controlled repositories (e.g., Zenodo) for raw data storage, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Validate instrument calibration with reference compounds before data acquisition .

Q. How can literature reviews be systematically integrated into this compound research?

- Methodological Answer :

- Use Boolean search strategies in databases (e.g., SciFinder, PubMed) with keywords like "this compound synthesis" or "this compound bioactivity" .

- Critically appraise sources by prioritizing peer-reviewed journals and excluding non-reproducible studies .

- Map gaps in existing knowledge (e.g., unexplored reaction pathways) to justify novel hypotheses .

Q. What steps ensure the validation of analytical methods for this compound quantification?

- Methodological Answer :

- Perform linearity tests (e.g., 5-point calibration curves) and assess limits of detection/quantification (LOD/LOQ) .

- Compare results across independent techniques (e.g., mass spectrometry vs. UV-Vis) to confirm accuracy .

- Document deviations rigorously, including environmental factors (e.g., humidity) that may affect outcomes .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?

- Methodological Answer :

- Re-examine input parameters in simulations (e.g., force fields, solvent models) for alignment with experimental conditions .

- Conduct sensitivity analyses to identify variables (e.g., pH, temperature) causing discrepancies .

- Cross-validate findings with orthogonal methods (e.g., X-ray crystallography if DFT calculations fail) .

Q. What strategies enhance the reproducibility of this compound synthesis protocols?

- Methodological Answer :

- Publish detailed synthetic procedures, including batch-specific reagent purity and reaction monitoring intervals .

- Use open-source lab notebooks (e.g., LabArchives) for real-time documentation and peer auditing .

- Collaborate with independent labs to replicate key steps and validate robustness .

Q. How can cross-disciplinary approaches (e.g., bioinformatics, materials science) advance this compound research?

- Methodological Answer :

- Integrate cheminformatics tools (e.g., molecular docking) to predict this compound’s bioactivity .

- Apply machine learning to analyze high-throughput screening data for structure-activity relationships .

- Partner with materials scientists to explore this compound’s applications in nanotechnology (e.g., drug delivery systems) .

Q. What methodologies are effective for analyzing high-dimensional datasets (e.g., multi-omics) involving this compound?

- Methodological Answer :

- Use dimensionality reduction techniques (e.g., PCA, t-SNE) to identify latent patterns in spectral or genomic data .

- Implement batch correction algorithms to mitigate technical variability in large-scale studies .

- Apply Bayesian statistics to quantify uncertainty in complex models (e.g., pharmacokinetic simulations) .

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1,1-bis(ethenoxymethyl)cyclohexane |

InChI |

InChI=1S/C12H20O2/c1-3-13-10-12(11-14-4-2)8-6-5-7-9-12/h3-4H,1-2,5-11H2 |

InChI Key |

HIYIGPVBMDKPCR-UHFFFAOYSA-N |

Canonical SMILES |

C=COCC1(CCCCC1)COC=C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.